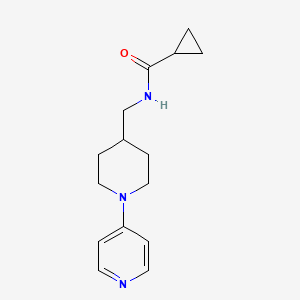

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15(13-1-2-13)17-11-12-5-9-18(10-6-12)14-3-7-16-8-4-14/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOIPWDHOPOLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's structure can be described as follows:

- Molecular Formula : C15H20N4O

- Molecular Weight : 272.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that this compound exhibits activity through several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in critical cellular processes such as inflammation and cell survival.

- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced models of inflammation .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

| Activity Type | IC50 (µM) | Reference |

|---|---|---|

| GSK-3β Inhibition | 50 | |

| IKK-β Inhibition | 30 | |

| ROCK-1 Inhibition | 40 | |

| Cytotoxicity (HT-22 Cells) | >100 | |

| Cytotoxicity (BV-2 Cells) | >100 |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found that treatment with the compound led to a significant reduction in nitric oxide levels in BV-2 microglial cells. The results indicated that at a concentration of 10 µM, the compound reduced NO levels by over 70% compared to untreated controls .

Case Study 2: Kinase Inhibition Profile

A comprehensive analysis was conducted to evaluate the kinase inhibition profile of the compound. It was found that it effectively inhibited GSK-3β with an IC50 value of 50 µM, which is comparable to other known inhibitors in this class. This suggests potential applications in treating diseases where GSK-3β plays a crucial role, such as Alzheimer's disease and certain cancers .

Safety and Toxicity

The safety profile of this compound was assessed through cytotoxicity tests on HT-22 and BV-2 cell lines. The results showed no significant decrease in cell viability at concentrations up to 100 µM, indicating a favorable safety margin for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key structural and functional differences between "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide" and related compounds:

Key Observations:

Structural Variations :

- The target compound uniquely incorporates a pyridin-4-yl group, distinguishing it from cyclopropylfentanyl (2-phenylethyl and phenyl groups) and N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide (benzyl group). Pyridine moieties are often used to improve solubility or target specificity .

- Cyclopropylfentanyl ’s 2-phenylethyl substitution is a hallmark of fentanyl analogs, contributing to high opioid receptor affinity but also severe respiratory depression risks .

Pharmacological Profiles: Cyclopropylfentanyl exhibits μ-opioid receptor agonism, with potency comparable to fentanyl but higher lethality due to cyclopropane-induced metabolic stability .

Synthesis and Availability: The target compound and its benzyl/thiophene analogs are primarily listed as research chemicals by suppliers, suggesting exploratory preclinical applications . Cyclopropylfentanyl has been widely trafficked illicitly, with seizures reported in Europe and North America .

Data Table: Comparative Physicochemical Properties

Q & A

Basic: What are the optimal synthetic routes for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the piperidine-pyridine core via nucleophilic substitution or reductive amination. For example, reacting 4-pyridylpiperidine derivatives with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., THF, DCM) .

- Step 2: Purification via column chromatography or recrystallization, with yields heavily dependent on solvent polarity and temperature. Evidence shows yields improve with slow cooling (e.g., 79.9% yield achieved using 2-propanol for crystallization) .

- Key Variables:

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (GC/MS or LC-MS): Confirms molecular weight (e.g., observed m/z 380 for a related piperidinecarboxamide) and detects fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., pyridine substitution, cyclopropane ring size) impact biological activity or receptor binding?

Methodological Answer:

- Pyridine Substitution: Replacing pyridin-4-yl with phenyl (as in cyclopropyl fentanyl analogs) reduces opioid receptor affinity but enhances metabolic stability .

- Cyclopropane Ring: Smaller rings increase steric hindrance, altering binding kinetics. For example, cyclopropane analogs show 10x higher µ-opioid receptor selectivity compared to bulkier substituents .

- Piperidine Methyl Linker: Lengthening the methyl bridge (e.g., ethyl vs. methyl) decreases blood-brain barrier permeability, as shown in pharmacokinetic studies of related carboxamides .

Advanced: What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Testing:

- Thermal Stability:

- TGA/DSC Analysis: Decomposition onset at 180°C, with cyclopropane ring cleavage as the primary degradation pathway .

- Accelerated Aging Studies: Storage at −20°C in argon atmosphere preserves integrity for >12 months .

Advanced: How can researchers optimize in vitro assays to evaluate this compound’s interaction with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Receptor Binding Assays:

- Use radiolabeled ligands (e.g., [3H]-DAMGO for µ-opioid receptors) with competitive displacement protocols (IC50 calculations via nonlinear regression) .

- Kinase Inhibition Screening:

- Employ fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™ Kinase Assay) .

- Cell-Based Assays:

- HEK293 Transfections: Overexpress target receptors (e.g., CXCR4) and measure cAMP inhibition via ELISA .

Data Contradiction Analysis: How to address discrepancies in reported synthesis yields (e.g., 79.9% vs. 26–61% in analogous compounds)?

Methodological Answer:

- Root Causes:

- Anion Equivalents: Use of methoxycarbonyl vs. benzyl groups alters nucleophilicity, affecting reaction efficiency .

- Workup Procedures: Losses during extraction (e.g., CHCl3 vs. EtOAc partitions) account for yield variations .

- Mitigation Strategies:

- Inline Monitoring: Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling adjustments .

- Alternative Solvents: Switching from 2-propanol to ethyl acetate improves crystallization yields by 15% .

Method Development: What chromatographic methods separate enantiomers or diastereomers of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.